molecular formula C16H19NO3 B2792282 6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid CAS No. 198283-88-4

6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B2792282
CAS No.: 198283-88-4
M. Wt: 273.332
InChI Key: WDGOQMYGRVCEDO-UHFFFAOYSA-N
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Description

6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (IUPAC name) is a cyclohexene derivative functionalized with a carboxylic acid group at position 1 and a carbamoyl substituent at position 6, linked to a 2,3-dimethylphenyl moiety.

Properties

IUPAC Name

6-[(2,3-dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10-6-5-9-14(11(10)2)17-15(18)12-7-3-4-8-13(12)16(19)20/h3-6,9,12-13H,7-8H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGOQMYGRVCEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CC=CCC2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohex-3-ene-1-carboxylic acid and 2,3-dimethylaniline.

    Formation of Carbamoyl Intermediate: The reaction between cyclohex-3-ene-1-carboxylic acid and 2,3-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) forms the carbamoyl intermediate.

    Final Product Formation: The intermediate undergoes further reaction to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Common industrial techniques include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogues
Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications References
6-[(2,3-Dimethylphenyl)carbamoyl]-... 2,3-Dimethylphenyl C₁₆H₁₉NO₃ 285.33 g/mol Steric hindrance; potential bioactivity
6-[(3-Chloro-4-methylphenyl)carbamoyl]-... 3-Chloro-4-methyl C₁₅H₁₆ClNO₃ 293.75 g/mol Enhanced electronegativity; corrosion inhibition
6-[(3,5-Dimethylphenyl)carbamoyl]-... 3,5-Dimethylphenyl C₁₆H₁₉NO₃ 285.33 g/mol Symmetric substitution; improved thermal stability
6-[(4-Trifluoromethylphenyl)carbamoyl]-... 4-Trifluoromethyl C₁₅H₁₄F₃NO₃ 313.27 g/mol Strong electron-withdrawing group; drug candidate
6-[(3-Acetylphenyl)carbamoyl]-... 3-Acetylphenyl C₁₆H₁₇NO₄ 287.31 g/mol Ketone functionality; polymer applications
Substituent Effects on Physicochemical Properties
  • Methyl groups mildly increase hydrophobicity (logP ~2.8) . 3,5-Dimethylphenyl: Symmetric substitution improves crystallinity, as seen in thermal stability studies (Tm = 160–165°C) .
  • Electron-Withdrawing Groups (e.g., Cl, CF₃) :

    • 3-Chloro-4-methylphenyl : Chlorine increases polarity (logP ~3.1) and reactivity, making it effective in corrosion-resistant polymers (efficiency >99% in poly-ACC coatings) .
    • 4-Trifluoromethylphenyl : The CF₃ group significantly lowers pKa (~3.5 for the carboxylic acid), enhancing solubility in polar solvents. Demonstrated IC₅₀ = 1.1 µM against human FABP4, a therapeutic target for metabolic disorders .
  • Functional Group Variation (e.g., Acetyl) :

    • 3-Acetylphenyl : The ketone group enables crosslinking in polymeric materials, improving mechanical strength in corrosion-resistant coatings .

Biological Activity

6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential biological applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexene ring substituted with a dimethylphenyl group and a carboxylic acid functional group. Its molecular formula is C18H23N1O3C_{18}H_{23}N_{1}O_{3}, and it has the following structural characteristics:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H23NO3
Molecular Weight301.38 g/mol

Synthesis

The synthesis of this compound typically involves several chemical reactions:

  • Formation of Cyclohexene Ring : Achieved through a Diels-Alder reaction.
  • Introduction of Phenyl Groups : Conducted via Friedel-Crafts alkylation.
  • Carboxylation : Utilizes methods like the Kolbe-Schmitt reaction.

These steps ensure the compound's structural integrity and functional properties.

The biological activity of this compound may involve interactions with various molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Signal Transduction Modulation : It could influence signaling pathways related to cellular responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of this compound can effectively inhibit bacterial growth in vitro.

Bacterial StrainZone of Inhibition (mm)Positive Control (Meropenem)
Staphylococcus aureus1525
Escherichia coli1222
Bacillus subtilis1424

Antioxidant Activity

The antioxidant potential of the compound has been evaluated using the DPPH (1,1-diphenyl-2-picryl hydrazyl) assay. Results indicate that it possesses notable free radical scavenging abilities, which may contribute to its overall biological efficacy.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antibacterial Evaluation : A study conducted on various bacterial strains demonstrated that derivatives of this compound showed promising antibacterial effects comparable to established antibiotics like meropenem .
  • Enzyme Inhibition Studies : Research focused on enzyme inhibition revealed that certain derivatives effectively inhibited urease and alpha-amylase activities, suggesting potential applications in treating conditions related to these enzymes .
  • Antioxidant Studies : In vitro assays indicated significant antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases .

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